molecular formula C20H17Cl2N3O5 B2775798 1-(2,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-5-nitro-1,3-dihydro-2H-indol-2-one CAS No. 303998-05-2

1-(2,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-5-nitro-1,3-dihydro-2H-indol-2-one

Cat. No.: B2775798
CAS No.: 303998-05-2
M. Wt: 450.27
InChI Key: HDADGVGUGVIQGX-NMWGTECJSA-N
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Description

1-(2,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-5-nitro-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C20H17Cl2N3O5 and its molecular weight is 450.27. The purity is usually 95%.
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Properties

IUPAC Name

[(Z)-[1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O5/c1-11(2)7-18(26)30-23-19-15-9-14(25(28)29)5-6-17(15)24(20(19)27)10-12-3-4-13(21)8-16(12)22/h3-6,8-9,11H,7,10H2,1-2H3/b23-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDADGVGUGVIQGX-NMWGTECJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)ON=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O/N=C\1/C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the field of medicinal chemistry:

1. Anticancer Properties:

  • The compound has been studied for its potential as an anticancer agent. Its structural components suggest it may interact with key biological pathways involved in tumorigenesis. Preliminary studies indicate that derivatives of this indole compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

2. Antifungal Activity:

  • There are indications that this compound may possess antifungal properties. Similar compounds have been documented to exhibit activity against fungal pathogens, suggesting that this specific structure could also be effective in agricultural applications as a fungicide .

3. Enzyme Inhibition:

  • The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This aspect is crucial for drug development, particularly for targeting specific diseases where enzyme overactivity is a concern .

Applications in Medicinal Chemistry

Drug Development:
The unique structural features of 1-(2,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-5-nitro-1,3-dihydro-2H-indol-2-one make it a candidate for further development into therapeutic agents. Its potential to inhibit cancer cell growth and its antifungal properties position it as a versatile compound in drug discovery programs.

Case Studies:
Several case studies have highlighted the efficacy of similar indole derivatives in preclinical models:

  • A study demonstrated that a related compound significantly reduced tumor size in xenograft models of breast cancer .
  • Another investigation found that derivatives showed promising results against Candida species, indicating potential use in treating fungal infections .

Agricultural Applications

Due to its antifungal properties, this compound could be explored as a potential agricultural fungicide. The ability to inhibit fungal growth can help manage crop diseases effectively, contributing to sustainable agricultural practices.

Chemical Reactions Analysis

Nitro Group Reactivity

  • Reduction : Catalytic hydrogenation converts the nitro group to an amine, potentially enhancing biological activity (e.g., anticancer or antimicrobial) .

  • Electrophilic Substitution : The nitro group deactivates the benzene ring, directing further substitution to the less reactive carbocyclic positions (C-6) .

Oxime Ester Reactivity

  • Hydrolysis : Under acidic or basic conditions, the oxime ester undergoes cleavage to yield a ketone and 3-methylbutanoic acid .

  • Beckmann Rearrangement : Possible conversion to an amide under strong acidic conditions, though not explicitly documented for this compound .

Chlorobenzyl Group

  • Nucleophilic Aromatic Substitution : Chlorine atoms at positions 2 and 4 on the benzyl group may undergo substitution with strong nucleophiles (e.g., amines or thiols) .

Anticancer Activity

  • The compound’s (Z)-isomer (closely related structurally) demonstrated significant anticancer activity against human tumor cell lines (e.g., nasopharyngeal carcinoma) due to its ability to inhibit key enzymes like COX-2 .

  • Mechanism : Interaction with cellular targets via the indole core and nitro group, inducing apoptosis .

Antimicrobial and Antifungal Activity

  • Analogous indole derivatives with nitro and acyloxyimino substituents showed potent antifungal activity against Candida albicans (MIC ≥ 75%) .

Patented Derivatives and Modifications

  • WO2013090664A1 : Discloses indole derivatives with morpholino and triazole substituents, highlighting the role of ester groups in enhancing bioavailability .

  • US20170190743A1 : Explores cell-penetrating indole peptides, suggesting potential for targeted drug delivery .

Q & A

Q. What synthetic strategies are effective for introducing the 3-{[(3-methylbutanoyl)oxy]imino} group, and what purification methods ensure high yield?

Methodological Answer: The oxime ester group can be synthesized via a two-step process:

Oxime Formation : React the indole-3-carbaldehyde precursor with hydroxylamine hydrochloride under reflux in ethanol/water (1:1) at 80°C for 6–8 hours.

Esterification : Treat the resulting oxime with 3-methylbutanoyl chloride in dichloromethane (DCM) using triethylamine as a base at 0–5°C to prevent side reactions.
Purification : Flash column chromatography (SiO₂, ethyl acetate/hexane gradient) effectively isolates the product, with yields optimized by controlling reaction stoichiometry (3:1 molar ratio of acyl chloride to oxime) .

Q. Which spectroscopic techniques are critical for confirming the structure of the 5-nitroindole core?

Methodological Answer:

  • ¹H/¹³C-NMR : Analyze aromatic proton environments (δ 8.2–8.5 ppm for nitro-substituted indole protons) and carbonyl signals (δ 165–170 ppm for the oxime ester).
  • HR-ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm deviation.
  • IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and ester carbonyl (1740–1720 cm⁻¹) stretches. Cross-validation with computational simulations (DFT) enhances reliability .

Advanced Research Questions

Q. How does the electronic nature of the 2,4-dichlorobenzyl substituent influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing chlorine atoms increase the electrophilicity of the benzyl carbon, facilitating nucleophilic attacks (e.g., alkylation with amines). Kinetic studies using varying substituents (e.g., 3-chloro vs. 3,4-dichloro analogs) reveal a Hammett correlation (ρ ≈ +1.2), indicating a transition state sensitive to electron density. Solvent polarity (DMF vs. THF) further modulates reactivity, with polar aprotic solvents enhancing reaction rates by stabilizing charged intermediates .

Q. How can researchers resolve discrepancies in mass spectrometry data for indole derivatives?

Methodological Answer: Contradictions often arise from:

  • Isomerization : Use tandem MS (MS/MS) to differentiate isobaric species via fragmentation patterns (e.g., loss of NO₂ vs. Cl groups).
  • Adduct Formation : Compare spectra under ESI⁺ and ESI⁻ modes; sodium/potassium adducts ([M+Na]⁺) may dominate in certain matrices.
  • Impurity Interference : Employ orthogonal techniques like HPLC-UV/Vis (λ = 254 nm) to isolate pure fractions before MS analysis. Cross-referencing synthetic protocols (e.g., vs. 3) helps identify batch-specific impurities .

Q. How can systematic variation of the oxime ester moiety optimize binding affinity and metabolic stability?

Methodological Answer:

  • SAR Strategy :
    • Steric Effects : Replace 3-methylbutanoyl with bulkier tert-butyl groups to assess steric hindrance on target binding (e.g., enzyme active sites).
    • Electronic Effects : Introduce electron-withdrawing groups (e.g., CF₃) to modulate ester hydrolysis rates.
  • Metabolic Stability :
    • Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) to measure half-life (t₁/₂).
    • Use deuterium labeling at α-positions of the ester to slow CYP450-mediated degradation.
  • Computational Modeling : Docking studies (MOE or AutoDock) predict binding modes, while QSAR models correlate substituent properties with bioactivity .

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